4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948864
InChI: InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3
SMILES:
Molecular Formula: C9H10ClF3N2
Molecular Weight: 238.64 g/mol

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC15948864

Molecular Formula: C9H10ClF3N2

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine -

Specification

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
IUPAC Name 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3
Standard InChI Key WCGXUAZJEXAGSH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=NC(=N1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is C9_9H10_{10}ClF3_3N2_2, with a molecular weight of 252.64 g/mol. The pyrimidine ring is substituted at three positions:

  • 2-position: Chlorine atom, a common leaving group in nucleophilic substitution reactions .

  • 4-position: Tert-butyl group (–C(CH3_3)3_3), which introduces steric bulk and enhances lipophilicity .

  • 6-position: Trifluoromethyl group (–CF3_3), known for its electron-withdrawing effects and metabolic stability .

Comparative Structural Analysis

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-6-(trifluoromethyl)pyrimidine37552-81-1C5_5H2_2ClF3_3N2_2182.53Cl (2), CF3_3 (6)
4-Tert-butyl-2-chloropyrimidine66522-06-3C8_8H11_{11}ClN2_2182.64Cl (2), tert-butyl (4)
Target CompoundN/AC9_9H10_{10}ClF3_3N2_2252.64Cl (2), CF3_3 (6), tert-butyl (4)

The tert-butyl group increases the compound’s hydrophobicity compared to simpler analogs, as evidenced by the higher molecular weight and predicted logP value .

Synthesis and Reaction Pathways

While no explicit synthesis protocol exists for 4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine, plausible routes can be inferred from analogous compounds:

Chlorination of Hydroxypyrimidine Precursors

A common method for introducing chlorine involves treating hydroxypyrimidines with phosphorus oxychloride (POCl3_3). For example, 4-hydroxy-6-(trifluoromethyl)pyrimidine reacts with POCl3_3 in acetonitrile under reflux to yield 4-chloro-6-(trifluoromethyl)pyrimidine . Adapting this approach, a tert-butyl-substituted hydroxypyrimidine intermediate could be chlorinated at the 2-position.

Hypothetical Reaction Scheme:

  • Synthesis of 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-ol: Condensation of trifluoroacetoacetate with a tert-butyl-containing amidine.

  • Chlorination: Treatment with POCl3_3 and a base (e.g., diisopropylethylamine) to replace the hydroxyl group with chlorine .

Physicochemical Properties

Key properties are estimated using analog data and computational models:

Boiling Point and Density

  • Boiling Point: ~280–300°C (extrapolated from 280.7°C for 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine and 166.9°C for 4-chloro-6-(trifluoromethyl)pyrimidine ).

  • Density: ~1.5–1.6 g/cm³ (aligned with tert-butyl and trifluoromethyl analogs ).

Solubility

  • Water Solubility: Low (<1 mg/mL) due to hydrophobic tert-butyl and trifluoromethyl groups.

  • Organic Solubility: High solubility in dichloromethane, acetonitrile, and ethyl acetate, as seen in similar chloropyrimidines .

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